molecular formula C8H17NO B14512670 (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine CAS No. 63440-82-4

(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine

Cat. No.: B14512670
CAS No.: 63440-82-4
M. Wt: 143.23 g/mol
InChI Key: PQSLVOVKWLYEOH-SFYZADRCSA-N
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Description

(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine is a chiral compound with a specific stereochemistry, indicated by the (1R,2S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration. One common method involves the use of (1R,2S)-2-methoxycyclopentanone as a starting material, which undergoes reductive amination with dimethylamine under catalytic hydrogenation conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine or a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine: can be compared with other chiral amines such as (1R,2S)-2-methoxycyclopentanamine and (1R,2S)-2-methoxy-N,N-diethylcyclopentan-1-amine.

Uniqueness

  • The unique combination of the methoxy group and the dimethylamine moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63440-82-4

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R,2S)-2-methoxy-N,N-dimethylcyclopentan-1-amine

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-4-6-8(7)10-3/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

PQSLVOVKWLYEOH-SFYZADRCSA-N

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H]1OC

Canonical SMILES

CN(C)C1CCCC1OC

Origin of Product

United States

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